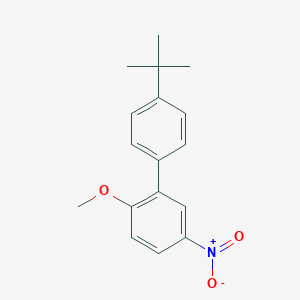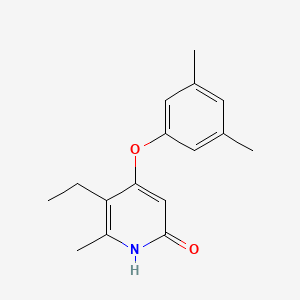
4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is an organic compound belonging to the class of diarylethers This compound is characterized by its unique structure, which includes a pyridinone core substituted with a dimethylphenoxy group, an ethyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one typically involves the reaction of 3,5-dimethylphenol with appropriate pyridinone precursors under controlled conditions. One common method involves the use of sodium hydride (NaH) in dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone in aqueous medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinone moieties.
Common Reagents and Conditions
Oxidation: Oxone in water medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenoxy or pyridinone sites.
科学研究应用
作用机制
The mechanism of action of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .
相似化合物的比较
Similar Compounds
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: This compound shares a similar phenoxy group and has shown antiviral activity.
5-Alkyl-2,4,6-trichloropyrimidines: These compounds also contain phenoxy groups and are used in various chemical syntheses.
Uniqueness
4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the dimethylphenoxy moiety, contributes to its versatility in various applications.
属性
CAS 编号 |
651778-59-5 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC 名称 |
4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-5-14-12(4)17-16(18)9-15(14)19-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,17,18) |
InChI 键 |
UDBNRWYIGALRQV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)C=C1OC2=CC(=CC(=C2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


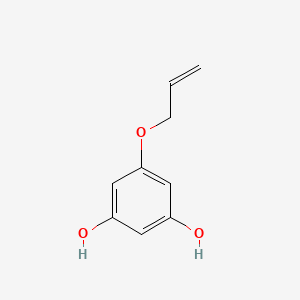
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
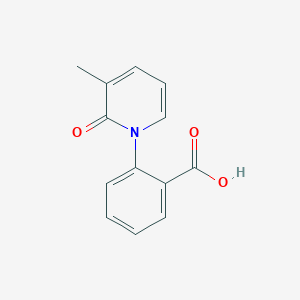
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)
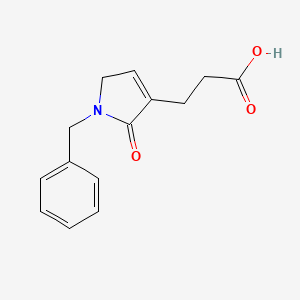
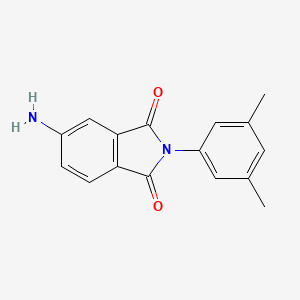
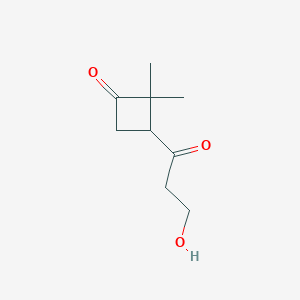
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)
![(1R,4S)-3-Phenyl-2-oxa-3-azabicyclo[2.2.2]octan-6-one](/img/structure/B12535705.png)
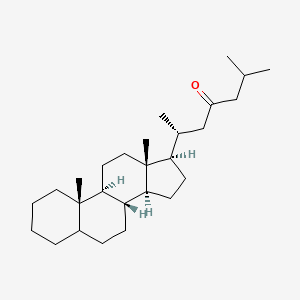
![2-[2-(Azulen-1-yl)ethenyl]thiophene](/img/structure/B12535709.png)
